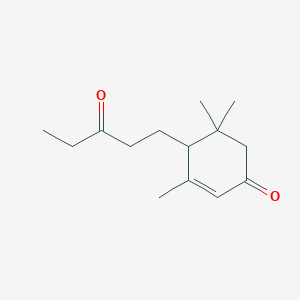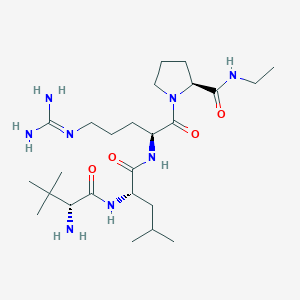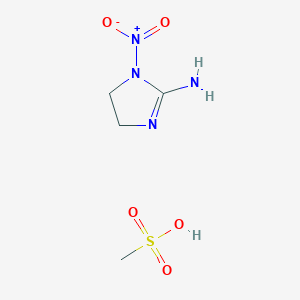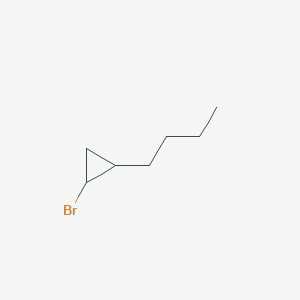![molecular formula C13H12INO B14371845 2-[(3-Iodoanilino)methyl]phenol CAS No. 90383-21-4](/img/structure/B14371845.png)
2-[(3-Iodoanilino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Iodoanilino)methyl]phenol is an organic compound that features both phenol and aniline functional groups The presence of an iodine atom on the aniline ring makes it a unique compound with distinct chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Iodoanilino)methyl]phenol typically involves the reaction of 3-iodoaniline with salicylaldehyde under specific conditions. The reaction proceeds through a condensation mechanism, forming an imine intermediate, which is subsequently reduced to yield the final product. Common reducing agents used in this process include sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Iodoanilino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imine intermediate can be reduced to the amine using reducing agents such as sodium borohydride.
Substitution: The iodine atom on the aniline ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
2-[(3-Iodoanilino)methyl]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(3-Iodoanilino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the aniline group can engage in nucleophilic and electrophilic reactions. The iodine atom can enhance the compound’s reactivity by stabilizing intermediates through inductive and resonance effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(3-Bromoanilino)methyl]phenol: Similar structure but with a bromine atom instead of iodine.
2-[(3-Chloroanilino)methyl]phenol: Contains a chlorine atom instead of iodine.
2-[(3-Fluoroanilino)methyl]phenol: Features a fluorine atom in place of iodine.
Uniqueness
2-[(3-Iodoanilino)methyl]phenol is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its bromo, chloro, and fluoro analogs. The iodine atom also enhances the compound’s potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
90383-21-4 |
|---|---|
Formule moléculaire |
C13H12INO |
Poids moléculaire |
325.14 g/mol |
Nom IUPAC |
2-[(3-iodoanilino)methyl]phenol |
InChI |
InChI=1S/C13H12INO/c14-11-5-3-6-12(8-11)15-9-10-4-1-2-7-13(10)16/h1-8,15-16H,9H2 |
Clé InChI |
JRKUHKLSGLZSSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNC2=CC(=CC=C2)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Bis[(trimethylsilyl)sulfanyl]-1,2,4-triazine](/img/structure/B14371762.png)

![8-Methoxybicyclo[3.2.1]oct-6-ene](/img/structure/B14371796.png)


![Methyl [(2R,6R)-6-formyloxan-2-yl]acetate](/img/structure/B14371816.png)


![Silane, [[1-(3,4-dichlorophenyl)ethenyl]oxy]trimethyl-](/img/structure/B14371832.png)
![5-[(4-Fluorophenyl)sulfanyl]pentanoyl chloride](/img/structure/B14371833.png)

silane](/img/structure/B14371840.png)


